molecular formula C11H8ClNO2 B3412770 (Z)-4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-one CAS No. 93634-55-0

(Z)-4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-one

Cat. No. B3412770
CAS RN: 93634-55-0
M. Wt: 221.64 g/mol
InChI Key: NWYIDAQFRYQRFT-POHAHGRESA-N
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Description

(Z)-4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-one, also known as CMIO, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. CMIO is a heterocyclic compound that is synthesized through a series of chemical reactions.

Scientific Research Applications

Photostimulated Reactions

  • Photostimulated Heterolysis: The compound (Z)-2-methyl-4-(4-chlorobenzylidene)-5(4H)-oxazolone is produced through photostimulated heterolysis of certain ester bonds in related derivatives. This process has been studied for its potential in photochemical reactions and solvent effects on product distribution (Sakurai, Hoshina, Nakayama, & Igarashi, 2002).

Crystal Structure and Computational Studies

  • Crystal Structure Analysis: The structural and molecular analysis of similar compounds like (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one has been conducted using X-ray diffraction, NMR spectroscopy, and computational studies. These analyses provide insights into the molecular geometry and potential applications in material science (Khelloul et al., 2016).

Synthesis Methods and Applications

  • Ionic Liquid Medium for Synthesis

    A study demonstrates the use of an ionic liquid medium for the efficient synthesis of 1H-Imidazole-5(4H)-one derivatives from (Z)-4-benzylidene-2-methyloxazol-5(4H)-one. This method highlights advantages like short reaction time and good yields, indicating its potential in streamlined synthetic processes (Rani & Kumari, 2020).

  • Antimicrobial Activity of Derivatives

    Research on derivatives of 4-Chlorobenzylidene-2-methyl-(4H)-oxazol-5-one has revealed their potential antimicrobial properties. This suggests its applicability in developing new antimicrobial agents (Nguyen et al., 2019).

Advanced Materials and Optical Properties

  • Nonlinear Optical Properties: The nonlinear optical properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones, including compounds related to (Z)-4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-one, have been studied. These properties are significant for applications in photonics and electronics (Murthy et al., 2010).

properties

IUPAC Name

(4Z)-4-[(4-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYIDAQFRYQRFT-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)Cl)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189354
Record name (4Z)-4-[(4-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-one

CAS RN

93634-55-0
Record name (4Z)-4-[(4-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93634-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4Z)-4-[(4-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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